molecular formula C11H12Cl2O B15260773 4-(2,3-Dichlorophenyl)oxane

4-(2,3-Dichlorophenyl)oxane

Cat. No.: B15260773
M. Wt: 231.11 g/mol
InChI Key: LCNUYWXSFJMSPD-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)oxane is an oxane (tetrahydropyran) derivative substituted with a 2,3-dichlorophenyl group at the 4-position. Its molecular formula is C₁₁H₁₂Cl₂O, with a molecular weight of approximately 230.9 g/mol (calculated from its formula).

Properties

Molecular Formula

C11H12Cl2O

Molecular Weight

231.11 g/mol

IUPAC Name

4-(2,3-dichlorophenyl)oxane

InChI

InChI=1S/C11H12Cl2O/c12-10-3-1-2-9(11(10)13)8-4-6-14-7-5-8/h1-3,8H,4-7H2

InChI Key

LCNUYWXSFJMSPD-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dichlorophenyl)oxane can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction between 4-(2-hydroxyethyl)cyclohexanone and 1-(2,3-dichlorophenyl)piperazine . This reaction produces 4-[2-(2,3-dichlorophenyl)ethyl]oxane under specific conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dichlorophenyl)oxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(2,3-Dichlorophenyl)oxane has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2,3-Dichlorophenyl)oxane involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins and enzymes, thereby influencing their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects and potential therapeutic applications .

Comparison with Similar Compounds

Positional Isomers: 4-(3,4-Dichlorophenyl)oxane

  • Structure : The chlorine atoms are positioned at the 3- and 4-positions of the phenyl ring instead of 2- and 3-.
  • Molecular Formula : Identical (C₁₁H₁₂Cl₂O ), with a molecular weight of 231.12 g/mol .
  • However, specific data are unavailable in the literature. Synthetic Accessibility: Steric hindrance in the ortho-substituted 2,3-dichloro derivative may complicate synthesis compared to the 3,4-isomer.

Functionalized Analogs: 4-(3-Chlorophenyl)oxane-4-carboxylic Acid

  • Structure : Features a single chlorine substituent (3-position) and a carboxylic acid group at the 4-position of the oxane ring.
  • Molecular Formula : C₁₁H₁₁ClO₃ (molecular weight 226.67 g/mol ) .
  • Key Differences: Solubility: The carboxylic acid group enhances polarity, increasing solubility in polar solvents (e.g., water, ethanol) compared to non-functionalized oxanes. Reactivity: The acid group enables esterification or salt formation, expanding utility in pharmaceutical or material science applications.

Heterocyclic Variants: 1,3-Dioxane Derivatives

  • Example : 2-(4-Chlorophenyl)-4-methyl-1,3-dioxane (CAS 5406-43-9).
  • Structure : 1,3-Dioxane ring with a 4-chlorophenyl and methyl group.
  • Molecular Formula : C₁₁H₁₃ClO₂ (molecular weight 212.67 g/mol ) .
  • Key Differences: Ring Stability: The 1,3-dioxane ring may exhibit different conformational flexibility and stability compared to oxane.

Cyclohexane-Based Analogs

  • Example : 4-(3,4-Dichlorophenyl)cyclohexanecarboxylic acid (CAS 95233-38-8).
  • Structure : Cyclohexane ring with a carboxylic acid and 3,4-dichlorophenyl group.
  • Molecular Formula : C₁₃H₁₄Cl₂O₂ (molecular weight 285.16 g/mol ) .

Structural and Functional Impact on Properties

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Notable Properties
4-(2,3-Dichlorophenyl)oxane C₁₁H₁₂Cl₂O 230.9 2,3-dichlorophenyl Oxane ring Limited solubility data
4-(3,4-Dichlorophenyl)oxane C₁₁H₁₂Cl₂O 231.12 3,4-dichlorophenyl Oxane ring Expected higher symmetry
4-(3-Chlorophenyl)oxane-4-carboxylic acid C₁₁H₁₁ClO₃ 226.67 3-chlorophenyl, carboxylic acid Oxane ring, -COOH Enhanced polarity, solubility
2-(4-Chlorophenyl)-4-methyl-1,3-dioxane C₁₁H₁₃ClO₂ 212.67 4-chlorophenyl, methyl 1,3-Dioxane Potential for industrial applications

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